2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride 2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220032-46-1
VCID: VC2687165
InChI: InChI=1S/C14H19F2NO.ClH/c15-13-5-3-6-14(16)12(13)10-18-9-7-11-4-1-2-8-17-11;/h3,5-6,11,17H,1-2,4,7-10H2;1H
SMILES: C1CCNC(C1)CCOCC2=C(C=CC=C2F)F.Cl
Molecular Formula: C14H20ClF2NO
Molecular Weight: 291.76 g/mol

2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride

CAS No.: 1220032-46-1

Cat. No.: VC2687165

Molecular Formula: C14H20ClF2NO

Molecular Weight: 291.76 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride - 1220032-46-1

Specification

CAS No. 1220032-46-1
Molecular Formula C14H20ClF2NO
Molecular Weight 291.76 g/mol
IUPAC Name 2-[2-[(2,6-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C14H19F2NO.ClH/c15-13-5-3-6-14(16)12(13)10-18-9-7-11-4-1-2-8-17-11;/h3,5-6,11,17H,1-2,4,7-10H2;1H
Standard InChI Key MGHXFQLPASUZPE-UHFFFAOYSA-N
SMILES C1CCNC(C1)CCOCC2=C(C=CC=C2F)F.Cl
Canonical SMILES C1CCNC(C1)CCOCC2=C(C=CC=C2F)F.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[2-[(2,6-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride, which systematically describes its chemical structure. This standardized nomenclature allows for unambiguous identification within the scientific community and ensures consistent reference in research publications and chemical databases.

Structural Features and Properties

The structure of 2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride consists of several key components that define its chemical behavior. The central element is a piperidine ring, which is a six-membered heterocyclic amine. This piperidine moiety is substituted at the 2-position with an ethyl linker that connects to a benzyl group through an oxygen atom. The benzyl group itself is distinctive due to the presence of two fluorine atoms at the 2- and 6-positions of the aromatic ring, creating a 2,6-difluorobenzyl ether functionality.

The compound exists as a hydrochloride salt, which affects its physical properties, particularly its solubility and stability. The addition of the hydrochloride group typically enhances water solubility compared to the free base form, making it more suitable for various experimental procedures in aqueous environments. This structural arrangement results in a molecular weight of 291.76 g/mol, which places it in the range of small molecule compounds commonly used in pharmaceutical research.

Physical and Chemical Properties

Physicochemical Characteristics

2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride possesses a specific set of physical and chemical properties that are relevant to its handling, storage, and potential applications. The following table summarizes the key physicochemical parameters of this compound:

PropertyValue
Molecular Weight291.76 g/mol
Molecular FormulaC14H20ClF2NO
Physical StateSolid (at room temperature)
ColorNot specified in available data
Standard InChIInChI=1S/C14H19F2NO.ClH/c15-13-5-3-6-14(16)12(13)10-18-9-7-11-4-1-2-8-17-11;/h3,5-6,11,17H,1-2,4,7-10H2;1H
CAS Number1220032-46-1

These properties are fundamental to understanding the compound's behavior in various experimental settings. The molecular weight and formula provide essential information for analytical procedures and stoichiometric calculations in synthetic applications.

Structural Comparison with Similar Compounds

It is worth noting that 2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride bears structural similarity to other piperidine derivatives, particularly its isomer 4-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride (CAS Number: 1220017-65-1) . Despite having identical molecular formulas (C14H20ClF2NO) and molecular weights (291.76 g/mol), these compounds differ in the position of substitution on the piperidine ring (2-position versus 4-position) . This structural difference, though subtle, can significantly impact the compounds' reactivity, binding affinity, and potential biological activity.

The presence of the 2,6-difluorobenzyl group is a notable feature that appears in other pharmaceutical compounds as well. For instance, similar structural motifs can be observed in some GLP-1 receptor agonists, where fluorinated benzyl groups are utilized to modulate the pharmacological properties of the molecules . This suggests potential applications for 2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride in related research areas.

Synthesis and Production

Manufacturing Considerations

For laboratory or industrial production of 2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride, several factors must be considered to ensure efficiency, safety, and product quality. The synthesis would likely require standard organic chemistry equipment and techniques, including reaction vessels with temperature control, stirring capabilities, and appropriate handling of potentially hazardous reagents.

Quality control would involve analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, high-performance liquid chromatography (HPLC), and elemental analysis to confirm the structure and purity of the final compound. These analytical methods would be essential for verifying that the synthesized product matches the expected structural parameters and meets the required purity standards for its intended applications.

The availability of this compound from specialized chemical suppliers suggests that established synthetic routes exist, although the reported lead time of approximately 50 days indicates that the production process may be complex or require specialized materials. This extended production timeline could be due to the need for multiple synthetic steps, challenging purification procedures, or limited availability of starting materials.

Applications and Research Significance

Pharmaceutical Research Applications

2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride has potential value in pharmaceutical research due to its structural features. Piperidine derivatives are widely recognized for their diverse biological activities and have been incorporated into numerous therapeutic agents. The specific substitution pattern in this compound, particularly the presence of the 2,6-difluorobenzyl group, may confer unique properties that are relevant to drug discovery efforts.

Potential applications in pharmaceutical research include:

  • Serving as a building block or intermediate in the synthesis of more complex drug candidates

  • Acting as a potential neurotransmitter modulator, as many piperidine derivatives affect neurological pathways

  • Functioning as an enzyme inhibitor in biochemical studies

  • Providing structure-activity relationship (SAR) data in medicinal chemistry programs

Chemical Synthesis Applications

Beyond potential pharmaceutical applications, 2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride serves as a valuable tool in organic synthesis. As a functionalized piperidine derivative, it can be utilized as a starting material or intermediate in the preparation of more complex molecular structures. The presence of multiple functional groups within the molecule provides opportunities for further chemical transformations and derivatization.

The piperidine ring, a common scaffold in medicinal chemistry, can serve as a point for additional substitutions or modifications. Similarly, the 2,6-difluorobenzyl group offers opportunities for cross-coupling reactions or other transformations involving the aromatic system. These structural features make the compound versatile in synthetic chemistry applications, potentially enabling the creation of diverse chemical libraries for screening purposes.

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